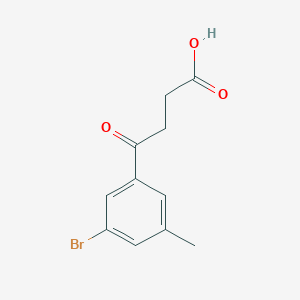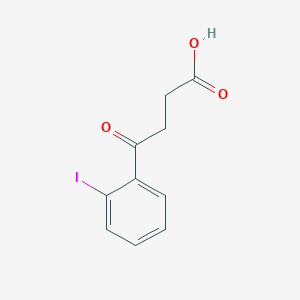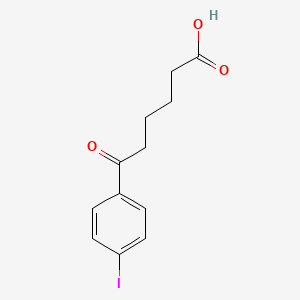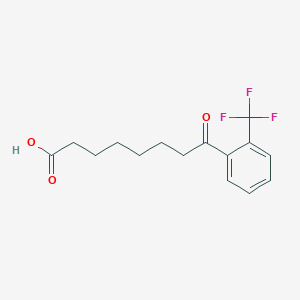
2-(4-Propylbenzoyl)oxazole
Vue d'ensemble
Description
2-(4-Propylbenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .
Synthesis Analysis
Oxazoles, including this compound, can be synthesized through various methods. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Other methods include the copper-catalyzed [3+2] annulation/olefination cascade and the regiocontrolled palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a propylbenzoyl group .Chemical Reactions Analysis
Oxazoles, including this compound, can undergo various chemical reactions. These include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic and hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Applications De Recherche Scientifique
Novel Synthetic Approaches
Research has explored innovative synthetic methods involving oxazoles, which are structurally related to 2-(4-Propylbenzoyl)oxazole. Luo et al. (2012) developed an efficient modular synthesis of 2,4-oxazole, an important structural motif in various natural products, using a gold-catalyzed oxidation strategy. This process involved a [3 + 2] annulation between a terminal alkyne and a carboxamide, postulating the formation of a terminal α-oxo gold carbene intermediate. The reactivities of these intermediates were tempered by using bidentate phosphine ligands, leading to a more chemoselective reaction process, thus opening new opportunities for applying oxidative gold catalysis in novel method development (Luo et al., 2012).
Coupling Reactions and Dimerization
The Suzuki coupling reaction has been employed for the functionalization of oxazole positions, as detailed by Ferrer Flegeau et al. (2006). This process involves the rapid coupling of 2-aryl-4-trifloyloxazoles with various aryl and heteroaryl boronic acids, yielding good to excellent results. This methodology also facilitated the synthesis of novel classes of homo- and heterodimeric 4,4-linked dioxazoles (Ferrer Flegeau et al., 2006).
Anticonvulsant Properties
Wei et al. (2010) synthesized a series of 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles and evaluated their anticonvulsant effects and neurotoxicity. The results revealed that certain compounds showed promising anticonvulsant properties with relatively low neurotoxicity, indicating potential therapeutic applications (Wei et al., 2010).
Antiprotozoal Activity
Carballo et al. (2017) investigated the in vitro antiprotozoal activity of 2-amino-4-phenyloxazole derivatives against Giardia lamblia and Trichomonas vaginalis. The study found that certain derivatives exhibited significant activity, surpassing that of the commercial drug metronidazole in some cases, highlighting their potential as antiprotozoal agents (Carballo et al., 2017).
Tautomerization and Transmetalation
Ruiz and Perandones (2009) demonstrated the transformation of oxazole molecules N-coordinated to manganese(i) into their corresponding carbene tautomers. These tautomers were then transmetalated to gold(i), providing insights into the reactivity and potential applications of these heterocyclic carbenes (Ruiz & Perandones, 2009).
Corrosion Inhibition
Ehsani et al. (2014) synthesized 1,4-Ph(OX)2(Ts)2 and investigated its action as a corrosion inhibitor on aluminum alloy in an acidic medium. The study provided insights into the adsorption behavior and the efficiency of the inhibitor, contributing to the understanding of corrosion processes and prevention methods (Ehsani et al., 2014).
Mécanisme D'action
Target of action
Oxazole derivatives have been found to interact with a wide range of biological targets. These include various enzymes and receptors, with the specific target often depending on the particular structure and substitution pattern of the oxazole derivative .
Mode of action
The mode of action of oxazole derivatives can vary widely depending on the specific compound and its target. In general, these compounds can interact with their targets via numerous non-covalent interactions, leading to changes in the function of the target .
Biochemical pathways
Oxazole derivatives can affect a variety of biochemical pathways. For example, some oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected would depend on the particular compound and its biological target.
Action environment
The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and the temperature .
Safety and Hazards
Orientations Futures
Oxazole-based molecules, including 2-(4-Propylbenzoyl)oxazole, have a wide spectrum of biological activities and are becoming a significant heterocyclic nucleus in medicinal chemistry . They have potential therapeutic applications in treating various diseases, leading to increased interest in synthesizing diverse oxazole derivatives .
Analyse Biochimique
Biochemical Properties
2-(4-Propylbenzoyl)oxazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxazole derivatives, including this compound, have been shown to bind with enzymes such as kinases and proteases, influencing their activity. These interactions are often mediated through non-covalent bonds, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, altering its activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its accumulation in certain areas may enhance its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. The localization of this compound can affect its activity, as it may interact with different biomolecules depending on its location. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .
Propriétés
IUPAC Name |
1,3-oxazol-2-yl-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-3-10-4-6-11(7-5-10)12(15)13-14-8-9-16-13/h4-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLNLEMDZDCPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642092 | |
| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-07-1 | |
| Record name | 2-Oxazolyl(4-propylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)



